Cas no 1261925-47-6 (2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid)

2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid is a substituted benzoic acid derivative featuring dimethoxy and methyl functional groups on its aromatic rings. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of electron-donating methoxy groups enhances its reactivity in electrophilic substitution reactions, while the methyl group contributes to steric and electronic modulation. Its well-defined structure and purity make it suitable for research applications, particularly in drug discovery and material science. The compound’s stability under standard conditions ensures reliable handling and storage for laboratory use.
2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid structure
1261925-47-6 structure
Product Name:2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid
CAS No:1261925-47-6
MF:C16H16O4
MW:272.295845031738
MDL:MFCD18321315
CID:2622408
PubChem ID:53227206
Update Time:2025-05-19

2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95%
    • 2-(2,4-DIMETHOXYPHENYL)-5-METHYLBENZOIC ACID
    • DTXSID50690793
    • 2',4'-Dimethoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
    • 1261925-47-6
    • AKOS017552478
    • MFCD18321315
    • 2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid
    • MDL: MFCD18321315
    • Inchi: 1S/C16H16O4/c1-10-4-6-12(14(8-10)16(17)18)13-7-5-11(19-2)9-15(13)20-3/h4-9H,1-3H3,(H,17,18)
    • InChI Key: OVUNJGVJPYQTHD-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=CC=1C1C=CC(C)=CC=1C(=O)O)OC

Computed Properties

  • Exact Mass: 272.10485899Da
  • Monoisotopic Mass: 272.10485899Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 55.8Ų

2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB328534-5 g
2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95%; .
1261925-47-6 95%
5g
€1159.00 2023-04-26
abcr
AB328534-5g
2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95%; .
1261925-47-6 95%
5g
€1159.00 2025-03-19

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Quantity:5g
Purity:99%
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2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid Related Literature

Additional information on 2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid

Introduction to 2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid (CAS No. 1261925-47-6)

2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1261925-47-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features that include methoxy and methyl substituents on the aromatic ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable scaffold for the development of novel therapeutic agents.

The molecular structure of 2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid consists of a benzoic acid core substituted with a 2,4-dimethoxyphenyl group at the 2-position and a methyl group at the 5-position. This arrangement creates a molecule with potential for diverse biological activities due to its ability to interact with various biological targets. The methoxy groups enhance lipophilicity and electronic properties, while the methyl group contributes to steric hindrance and metabolic stability. These features make it an attractive candidate for further investigation in drug discovery.

In recent years, there has been growing interest in benzoic acid derivatives as pharmacological agents due to their broad spectrum of biological activities. Studies have demonstrated that compounds with similar structural motifs exhibit properties such as anti-inflammatory, antioxidant, and anticancer effects. The specific arrangement of substituents in 2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid may contribute to its potential in modulating these pathways. For instance, the dimethoxyphenyl moiety has been shown to interact with enzymes and receptors involved in inflammatory responses, while the benzoic acid moiety is known for its ability to inhibit certain metabolic pathways.

Recent research has highlighted the importance of structural optimization in developing effective pharmaceuticals. Computational studies and molecular docking simulations have been employed to explore the binding interactions of 2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid with target proteins. These studies suggest that the compound may exhibit inhibitory activity against enzymes such as cyclooxygenase-2 (COX-2), which is a key player in inflammation. Additionally, its interaction with other enzymes like lipoxygenase (LOX) has been proposed, further supporting its potential as an anti-inflammatory agent.

The synthesis of 2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts acylation followed by reduction and methylation steps. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been explored to improve synthetic efficiency. The development of efficient synthetic methodologies is crucial for scaling up production and conducting further biological evaluations.

Beyond its potential therapeutic applications, 2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid has also been investigated for its role in chemical biology research. Its structural complexity makes it a useful tool for studying enzyme mechanisms and substrate recognition. By modifying specific functional groups, researchers can generate analogs with tailored properties, allowing for detailed mechanistic studies. Such investigations contribute to our understanding of biological processes and may lead to the discovery of new drug targets.

The pharmacokinetic profile of 2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid is another critical aspect that needs to be evaluated. Studies on related benzoic acid derivatives have shown variable absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is essential for predicting drug efficacy and safety. In vitro and in vivo models are used to assess metabolic stability, solubility, and bioavailability, which are key factors in determining the feasibility of a compound for clinical development.

In conclusion, 2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid (CAS No. 1261925-47-6) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Further studies are warranted to explore its therapeutic potential and optimize its synthetic pathways. The integration of computational chemistry with experimental biology will be instrumental in unlocking the full therapeutic promise of this compound and related derivatives.

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(CAS:1261925-47-6)
A1113999
Purity:99%
Quantity:5g
Price ($):687.0
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